1-(3-Bromopropyl)-3-methylcyclohexane
Description
1-(3-Bromopropyl)-3-methylcyclohexane is an alicyclic brominated compound featuring a cyclohexane ring substituted with a methyl group at position 3 and a 3-bromopropyl chain at position 1. Bromopropyl groups are widely utilized in organic synthesis as alkylating agents or intermediates, particularly in nucleophilic substitution reactions due to the electrophilic nature of the terminal bromine atom . The methyl group on the cyclohexane ring may influence steric and electronic properties, affecting solubility, boiling points, and reaction kinetics compared to simpler bromocyclohexane derivatives.
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-methylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9-4-2-5-10(8-9)6-3-7-11/h9-10H,2-8H2,1H3 |
InChI Key |
MAAWTMIXNFBUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 3-methylcyclohexanol followed by the substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as xylene or toluene and may be facilitated by microwave irradiation to achieve high yields and purity .
Industrial Production Methods: Industrial production of 1-(3-Bromopropyl)-3-methylcyclohexane often involves large-scale bromination reactions under controlled conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 1-(3-Hydroxypropyl)-3-methylcyclohexane.
Elimination: 3-Methylcyclohexene.
Oxidation: 3-Methylcyclohexanone.
Reduction: 1-(3-Propyl)-3-methylcyclohexane.
Scientific Research Applications
1-(3-Bromopropyl)-3-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-methylcyclohexane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound forms a double bond through the removal of a proton and a bromine atom. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to 1-(3-Bromopropyl)-3-methylcyclohexane, enabling comparative analysis of their properties and applications.
Table 1: Key Properties of 1-(3-Bromopropyl)-3-methylcyclohexane and Analogues
Structural and Reactivity Comparisons
1-Bromo-3-methylcyclohexane (CAS 13905-48-1) :
This compound lacks the bromopropyl chain but shares the methyl-substituted cyclohexane backbone. Its bromine atom is directly attached to the ring, making it more sterically hindered than primary bromides. This hindrance reduces its reactivity in SN2 reactions compared to 1-(3-Bromopropyl)-3-methylcyclohexane, where the terminal bromine in the propyl chain is more accessible .- (3-Bromopropyl)benzene (CAS 637-59-2): The bromopropyl chain is attached to a benzene ring instead of cyclohexane. However, the absence of an alicyclic ring may reduce conformational rigidity compared to the target compound .
1-Bromo-2-(3-bromopropyl)benzene :
This di-brominated aromatic compound demonstrates the versatility of bromopropyl groups in forming complex intermediates. The dual bromine atoms enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), a property that 1-(3-Bromopropyl)-3-methylcyclohexane may share due to its terminal bromide .Cyclohexylmethyl bromide (CAS 2550-36-9) : As a simpler bromocyclohexane derivative, this compound is less sterically bulky than 1-(3-Bromopropyl)-3-methylcyclohexane. Its bromomethyl group facilitates faster alkylation reactions but lacks the extended chain required for applications in polymer chemistry or multi-step syntheses .
Biological Activity
1-(3-Bromopropyl)-3-methylcyclohexane is an organic compound with potential biological significance. Its structure, characterized by a bromopropyl group and a methylcyclohexane moiety, suggests possible interactions with biological systems that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H17Br
- Molecular Weight : 215.15 g/mol
- IUPAC Name : 1-(3-bromopropyl)-3-methylcyclohexane
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of 1-(3-Bromopropyl)-3-methylcyclohexane may involve several mechanisms:
- Receptor Interaction : The bromine atom and the propyl chain may enhance lipophilicity, allowing the compound to interact with lipid membranes and various receptors.
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Signal Transduction : The compound could influence signaling pathways by affecting protein interactions or post-translational modifications.
In vitro Studies
Research has indicated that 1-(3-Bromopropyl)-3-methylcyclohexane exhibits various biological activities:
- Cytotoxicity : In studies involving cancer cell lines, the compound demonstrated cytotoxic effects, potentially through apoptosis induction.
- Anti-inflammatory Effects : Preliminary data suggest that it may inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.
In vivo Studies
Animal models have been utilized to assess the pharmacological effects:
- Toxicology : Toxicity studies revealed that the compound belongs to a moderate toxicity class, with no significant adverse effects observed at therapeutic doses.
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.
Case Study 1: Anti-cancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of 1-(3-Bromopropyl)-3-methylcyclohexane against various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM across different cell types. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
Case Study 2: Anti-inflammatory Effects
In a rodent model of inflammation, administration of 1-(3-Bromopropyl)-3-methylcyclohexane resulted in significant reductions in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | - |
| Low Dose | 30 |
| High Dose | 55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
